1,7-Dimethylchrysene

描述

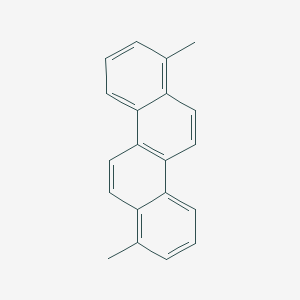

1,7-Dimethylchrysene is a polycyclic aromatic hydrocarbon with the molecular formula C20H16. It is a derivative of chrysene, characterized by the presence of two methyl groups at the 1 and 7 positions on the chrysene backbone. This compound is of interest due to its potential carcinogenic activity and its presence in high-boiling petroleum distillates .

准备方法

1,7-Dimethylchrysene can be synthesized through several methods:

Photocyclisation of 1,6-diarylhexa-1,3,5-trienes: This method involves the irradiation of 1,6-di-(o-tolyl)hexa-1,3,5-triene, leading to the formation of this compound.

Synthesis from 1,5-diacetylnaphthalene: Another synthetic route involves the use of 1,5-diacetylnaphthalene as a starting material.

Isolation from high-boiling petroleum distillates: This compound has been isolated from a high-boiling fraction of Kuwait mineral oil.

化学反应分析

1,7-Dimethylchrysene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the aromatic system of this compound.

Substitution: Electrophilic substitution reactions can occur, where substituents replace hydrogen atoms on the aromatic rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Environmental Studies

Toxicity Assessment

1,7-Dimethylchrysene is part of a broader category of methylated PAHs that are suspected to be toxic to marine life. Studies have shown that these compounds can be harmful when released into marine environments, necessitating the need for pure single compounds for accurate exposure studies. The synthesis of this compound and other methylated chrysenes allows researchers to investigate their specific toxicological effects without the confounding variables present in complex mixtures .

Contamination Analysis

Research has indicated that PAHs, including this compound, can contaminate food products such as traditionally smoked cheeses. This contamination poses risks to human health and necessitates rigorous monitoring and analysis of PAH levels in food .

Chemical Carcinogenesis Research

Mutagenicity Studies

this compound is studied for its potential mutagenic properties. Research has focused on understanding how modifications to the chrysene structure affect its carcinogenicity. Specifically, studies have shown that certain methylated chrysenes can exhibit significant mutagenic activity, which is crucial for assessing cancer risks associated with exposure to these compounds .

Synthesis and Analytical Chemistry

Synthesis Techniques

The synthesis of this compound typically involves photochemical methods such as the Mallory reaction, which allows for regioselective formation of methylated chrysenes from stilbenoids. This method has been refined to produce high yields of specific isomers, which are essential for further research into their properties and effects .

Analytical Applications

Due to their relevance in environmental monitoring and health assessments, this compound and related compounds are included in standard analyses for PAHs. Their retention behavior during chromatographic separations is critical for developing effective analytical methods to detect and quantify these substances in various matrices .

Metabolic Studies

Comparative Metabolism Research

Studies have investigated the metabolism of this compound alongside other methylated chrysenes using liver microsomes from different species. These studies aim to understand how methyl substitutions influence metabolic pathways and the resulting products. Such insights are vital for predicting the behavior of these compounds in biological systems and assessing their potential toxicity .

Data Table: Summary of Applications

Case Studies

-

Case Study 1: Toxicity in Marine Life

Research conducted on the effects of methylated PAHs on marine organisms highlighted the toxicological profiles of various isomers, including this compound. The findings emphasized the need for further studies on the environmental impact of these compounds. -

Case Study 2: Food Contamination Monitoring

A study analyzing PAH levels in smoked cheeses found significant concentrations of various methylated chrysenes, underscoring the importance of monitoring food sources for PAH contamination to protect public health.

作用机制

The mechanism of action of 1,7-Dimethylchrysene involves its interaction with cellular components, leading to potential carcinogenic effects. It can form DNA adducts, causing mutations and initiating carcinogenesis. The molecular targets include DNA and various enzymes involved in metabolic activation and detoxification pathways.

相似化合物的比较

1,7-Dimethylchrysene can be compared with other dimethylchrysenes, such as:

- 1,5-Dimethylchrysene

- 5,6-Dimethylchrysene

- 5,7-Dimethylchrysene

- 5,12-Dimethylchrysene

- 1,6-Dimethylchrysene

- 6,7-Dimethylchrysene

- 6,12-Dimethylchrysene

These compounds differ in the positions of the methyl groups on the chrysene backbone, which can influence their chemical properties and biological activities. For example, 5,11-Dimethylchrysene is a strong tumor initiator, while 5,12-Dimethylchrysene is less active .

生物活性

1,7-Dimethylchrysene (1,7-DMC) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula CH. It is recognized for its structural similarity to chrysene, with methyl groups at the 1 and 7 positions. The biological activity of 1,7-DMC has garnered attention primarily due to its potential carcinogenic properties, which are characteristic of many PAHs. This article reviews the biological activity of 1,7-DMC, focusing on its carcinogenicity, mechanisms of action, and comparisons with other dimethylchrysenes.

Carcinogenic Potential

Research indicates that 1,7-DMC exhibits significant carcinogenic activity. Studies have shown that it can initiate tumors in laboratory animals, particularly in mouse skin bioassays. The tumorigenic potential of various dimethylchrysenes has been evaluated, revealing that while 1,7-DMC is less potent than some of its analogs, it still possesses notable initiating activity.

Case Study: Tumor Initiation

A study synthesized several dimethylchrysenes and assessed their tumor-initiating activities on mouse skin. The findings indicated that 1,7-DMC exhibited lower tumorigenicity compared to 5-methylchrysene but was more active than other dimethyl-substituted derivatives like 5,6-dimethylchrysene. The structural requirements for tumor initiation were highlighted as critical factors influencing the biological activity of these compounds .

The mechanism by which 1,7-DMC exerts its biological effects involves metabolic activation leading to DNA adduct formation. This process can result in mutations that initiate carcinogenesis. Key points regarding its mechanism include:

- Metabolic Activation : 1,7-DMC undergoes metabolic conversion to reactive intermediates that can bind to DNA.

- DNA Adduct Formation : These intermediates form stable adducts with DNA, leading to mutations and potential oncogenic transformations.

- Enzymatic Interaction : The compound interacts with various enzymes involved in metabolic activation and detoxification pathways, influencing its overall carcinogenic potential .

Comparative Analysis with Other Dimethylchrysenes

The biological activity of 1,7-DMC can be compared with other dimethylchrysenes based on their tumor-initiating capabilities and structural characteristics.

| Compound | Tumor Initiation Activity | Notes |

|---|---|---|

| 1,5-Dimethylchrysene | Moderate | Similar structure but different positions |

| 5-Methylchrysene | High | Strong tumor initiator |

| 5,6-Dimethylchrysene | Low | Less active than expected |

| This compound | Moderate | Notable initiator but less than 5-MeC |

Research Findings

Recent studies have provided insights into the biological effects of 1,7-DMC:

- Mutagenicity Testing : In vitro assays demonstrated that 1,7-DMC is mutagenic in bacterial systems such as Salmonella typhimurium. Its mutagenic potency was lower than that of 5-methylchrysene but still significant .

- Structural Activity Relationship (SAR) : Analysis of various methylated chrysene derivatives has shown that the positioning of methyl groups significantly influences their carcinogenic potential. The presence of methyl groups adjacent to unsubstituted angular rings enhances tumorigenicity .

属性

IUPAC Name |

1,7-dimethylchrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-13-5-3-7-17-15(13)9-11-20-18-8-4-6-14(2)16(18)10-12-19(17)20/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTECNMZWNMFGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C=CC4=C(C=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。